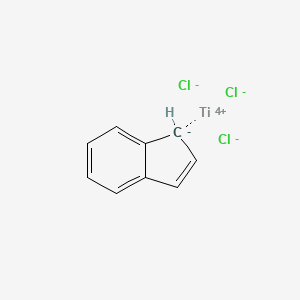
(Indenyl)titanium(IV) Trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Indenyl)titanium(IV) Trichloride, also known as Trichloro(indenyl)titanium(IV), is a chemical compound with the molecular formula C9H7Cl3Ti. It is a dark green to dark purple or black powder or crystal. This compound is known for its significant role in catalysis, particularly in the polymerization of olefins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Indenyl)titanium(IV) Trichloride can be synthesized through the reaction of titanium tetrachloride with indenyl lithium or indenyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction scheme is as follows:
TiCl4+C9H7Li→C9H7TiCl3+LiCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where titanium tetrachloride is reacted with indenyl lithium under controlled temperatures and pressures. The product is then purified through recrystallization or sublimation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: (Indenyl)titanium(IV) Trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligands like phosphines or amines can be used under inert atmosphere conditions.
Major Products:
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
(Indenyl)titanium(IV) Trichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the polymerization of olefins, contributing to the production of polyethylene and polypropylene.
Biology: It is studied for its potential use in biological systems, particularly in the development of new materials for biomedical applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, including plastics and resins, due to its catalytic properties.
Propiedades
| 84365-55-9 | |
Fórmula molecular |
C9H7Cl3Ti |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
1H-inden-1-ide;titanium(4+);trichloride |
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |
Clave InChI |
MDTDQDVMQBTXST-UHFFFAOYSA-K |
SMILES canónico |
[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


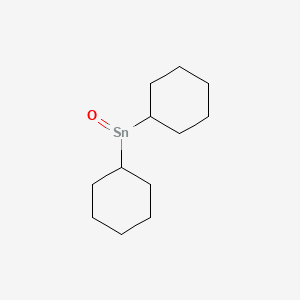
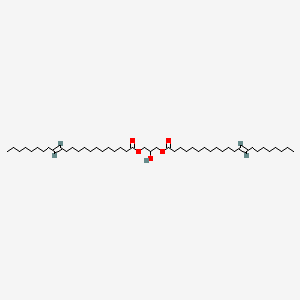
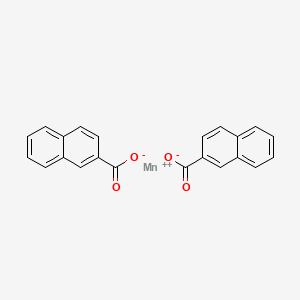
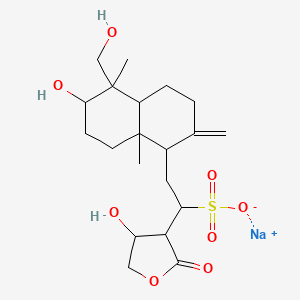
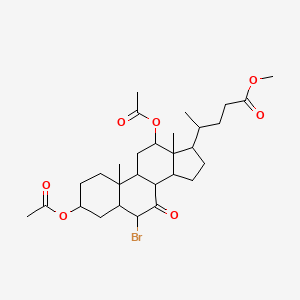
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
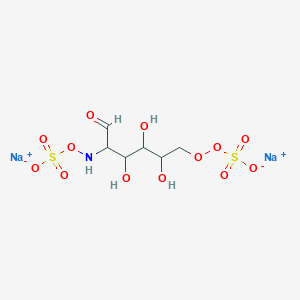
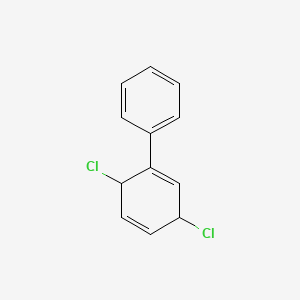
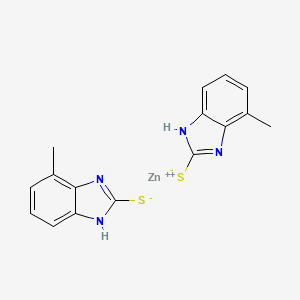

![3H-Indolium,1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[5-[1-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadienyl]-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B12321673.png)

